molecular formula C12H11NO2S B8772666 N-benzyl-3-hydroxythiophene-2-carboxamide CAS No. 647834-01-3

N-benzyl-3-hydroxythiophene-2-carboxamide

Cat. No. B8772666
CAS RN: 647834-01-3
M. Wt: 233.29 g/mol
InChI Key: HXIFLTKWJIEMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-hydroxythiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-hydroxythiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-hydroxythiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

647834-01-3

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-benzyl-3-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C12H11NO2S/c14-10-6-7-16-11(10)12(15)13-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15)

InChI Key

HXIFLTKWJIEMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.44 g of 3-hydroxy-thiophene-2-carboxylic acid were dissolved in 100 ml of dichloromethane, and 2.18 ml of benzylamine and 5.00 ml of a 50% strength 1-propanephosphoric anhydride solution in acetic acid were added. The reaction mixture was stirred at 22° C. for 2 h and, after addition of 100 ml of saturated sodium bicarbonate solution, extracted twice with 100 ml of dichloromethane each time. The combined organic phases were washed with 100 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated. The product with the molecular weight of 233.3 (C12H11NO2S), MS (ESI): 234 (M+h+) was obtained.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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